

An In-depth Technical Guide to the Sodium Sulfate-Water Phase Diagram

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Compound of Interest

Compound Name: Sodium sulfate decahydrate

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Abstract

The sodium sulfate-water (Na₂SO₄-H₂O) system is of significant interest across various scientific and industrial fields, from pharmaceutical development to thermal energy storage, due to its complex phase behavior and the existence of multiple hydrate forms. This technical guide provides a comprehensive explanation of the **sodium sulfate decahydrate** phase diagram, detailing the stable and metastable phases, critical transition points, and the thermodynamic principles governing its behavior. Quantitative data are summarized in tabular form, and detailed experimental protocols for phase diagram determination are provided.

Introduction to the Sodium Sulfate-Water System

The binary system of sodium sulfate and water is characterized by the presence of several distinct solid phases, the stability of which is dependent on temperature and concentration. The most prominent forms are anhydrous sodium sulfate (thenardite), **sodium sulfate decahydrate** (mirabilite or Glauber's salt), and a thermodynamically metastable sodium sulfate heptahydrate.[1][2] Understanding the transitions between these phases is critical for applications such as crystallization process design, drug formulation, and the development of phase-change materials for thermal energy storage.[3]

The phase diagram for this system is unique due to an unusual solubility curve. The solubility of the hydrated form increases dramatically with temperature up to a certain point, after which the anhydrous form becomes stable and solubility becomes nearly independent of temperature.[4]



The Phases of Sodium Sulfate

The Na₂SO₄-H₂O system involves the equilibrium between a liquid phase (aqueous solution) and up to four solid phases:

- Ice: Solid H2O, which forms when salt solutions of low concentration are cooled below 0°C.
- Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Known as mirabilite, this is the stable hydrated crystalline form at lower temperatures.[1]
- Anhydrous Sodium Sulfate (Na₂SO₄): Known as thenardite, this is the stable form at higher temperatures.[1][5]
- Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O): A metastable crystalline form that can appear under specific conditions, typically upon cooling concentrated solutions.[2][6]

The Sodium Sulfate-Water Phase Diagram Explained

The phase diagram, which plots temperature versus the weight fraction of Na₂SO₄, delineates the regions of stability for each phase.

The Eutectic Point

At low temperatures and concentrations, the diagram features a eutectic point. This is an invariant point where three phases coexist in equilibrium: solid ice, solid **sodium sulfate decahydrate** (mirabilite), and the saturated aqueous solution.[2][7] Cooling a solution of this specific composition causes both ice and mirabilite to crystallize simultaneously without any change in the liquid concentration.

Solubility Curves

The diagram is defined by two primary solubility curves:

• Solubility Curve of Mirabilite (Na₂SO₄·10H₂O): This curve extends from the eutectic point up to the transition temperature. Along this line, the solubility of the decahydrate in water increases sharply with rising temperature.[4] Any point on this line represents an equilibrium between the saturated solution and solid mirabilite.



• Solubility Curve of Thenardite (Na₂SO₄): Above the transition temperature, this curve shows the solubility of the anhydrous form. In contrast to the decahydrate, the solubility of thenardite decreases slightly with increasing temperature.[4]

The Peritectic Transition Point

The intersection of the two solubility curves marks a critical transition temperature of approximately 32.38°C.[4][8][9] This point is an incongruent melting point, also known as a peritectic point. At this temperature, **sodium sulfate decahydrate** decomposes to form anhydrous sodium sulfate and a saturated solution.[10] This transition is represented by the equilibrium:

 $Na_2SO_4 \cdot 10H_2O(s) \rightleftharpoons Na_2SO_4(s) + Saturated Solution$

Above 32.38°C, the decahydrate form is no longer stable, and any crystals formed from solution will be the anhydrous thenardite.[5]

Metastable Heptahydrate

A dashed line on more detailed phase diagrams represents the solubility of the metastable heptahydrate form (Na₂SO₄·7H₂O).[2][11] This phase can crystallize from supersaturated solutions under specific cooling conditions and has its own transition temperature to the anhydrous form at approximately 23.47°C.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Na₂SO₄-H₂O system.

Table 1: Key Transition Points



Feature	Temperature (°C)	Composition (wt% Na ₂ SO ₄)	Coexisting Phases
Eutectic Point	~ -1.2 °C	~ 3.8% - 4.0%	Ice, Na ₂ SO ₄ ·10H ₂ O, Saturated Solution[1][12]
Peritectic Point	~ 32.38 °C	~ 33.2%	Na ₂ SO ₄ ·10H ₂ O, Na ₂ SO ₄ , Saturated Solution[9][10]

| Metastable Transition | ~ 23.47 °C | - | Na₂SO₄·7H₂O, Na₂SO₄, Saturated Solution[9][10] |

Table 2: Solubility of Sodium Sulfate in Water

Temperature (°C)	Solubility (g Na ₂ SO ₄ / 100 g H ₂ O)	Stable Solid Phase
0	4.76	Na ₂ SO ₄ ·10H ₂ O[4]
10	9.0	Na ₂ SO ₄ ·10H ₂ O
20	19.5	Na ₂ SO ₄ ·10H ₂ O[8]
25	28.1	Na ₂ SO ₄ ·10H ₂ O[4]
30	40.0	Na ₂ SO ₄ ·10H ₂ O
32.38	49.7	Transition Point[4]
40	48.8	Na ₂ SO ₄
50	46.7	Na ₂ SO ₄

| 100 | 42.7 | Na₂SO₄[4] |

Experimental Protocols

Determining the phase diagram of a salt hydrate system requires precise experimental techniques to identify phase transitions and measure solubility.



Solubility Measurement (Isothermal Equilibrium Method)

The isothermal method is a reliable technique for determining the equilibrium solubility at a fixed temperature.[7]

Methodology:

- Sample Preparation: An excess amount of the salt (e.g., sodium sulfate) is added to a known volume of deionized water in a sealed, thermostatted vessel. Adding excess solid ensures that the resulting solution will be saturated.
- Equilibration: The mixture (slurry) is agitated (e.g., using a magnetic stirrer) at a constant, precisely controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, agitation is stopped, and the excess solid is allowed to settle. The clear supernatant (saturated solution) is carefully separated from the solid phase using a syringe filter, ensuring the temperature is maintained during separation to prevent premature crystallization or dissolution.
- Concentration Analysis: The concentration of the salt in the saturated solution is determined using an appropriate analytical technique. This can be done gravimetrically (by evaporating the solvent and weighing the residual salt) or via instrumental methods like High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma (ICP) spectroscopy for higher precision.[4]
- Data Collection: The process is repeated at various temperatures to construct the solubility curve.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful thermoanalytical technique used to detect phase transitions by measuring the difference in heat flow required to increase the temperature of a sample and a reference. It is ideal for identifying eutectic temperatures and transition points.

Methodology:

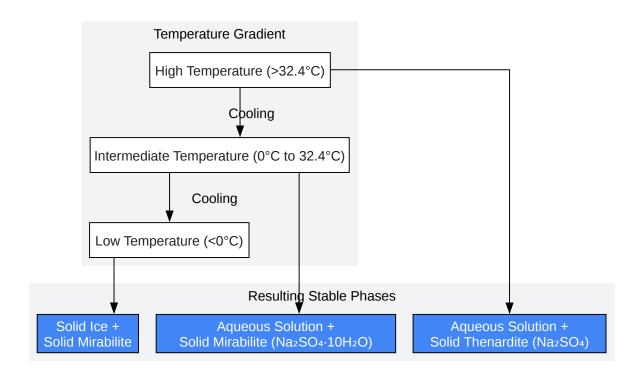


- Sample Preparation: A small, precisely weighed amount (typically 5-15 mg) of the sodium sulfate solution of a known concentration is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
 instrument is programmed to scan a specific temperature range at a constant heating or
 cooling rate (e.g., 5-10°C/min).
- Data Acquisition (Cooling Scan): To determine the eutectic temperature, the sample is cooled from room temperature. An exothermic peak will appear as the solution crystallizes. The onset temperature of this peak corresponds to the freezing or eutectic point.
- Data Acquisition (Heating Scan): The sample is then heated. An endothermic peak will be observed as the sample melts. For a eutectic mixture, this will be a single sharp peak at the eutectic temperature. For the peritectic transition, a solution with a composition greater than 33.2 wt% Na₂SO₄ will show an endotherm at ~32.4°C corresponding to the decomposition of the decahydrate.[10]
- Data Analysis: The onset temperatures of endothermic and exothermic peaks provide
 precise values for the transition temperatures. The area under the peak is proportional to the
 enthalpy of the transition.

Visualization of Processes Logical Flow of Phase Transitions

The following diagram illustrates the relationship between the different phases of the Na₂SO₄-H₂O system as a function of temperature for a solution with a moderate concentration (e.g., 20 wt%).





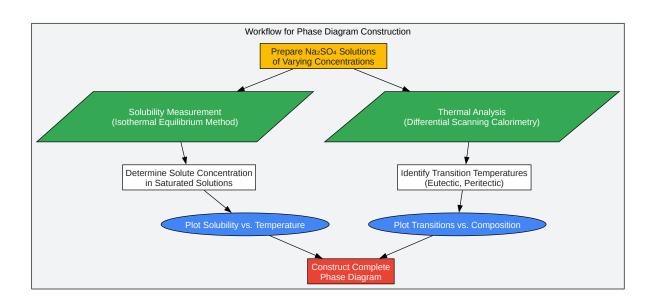
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Caption: Phase transitions of Na₂SO₄-H₂O system with changing temperature.

Experimental Workflow for Phase Diagram Determination

This diagram outlines the general experimental workflow for constructing a phase diagram using the methods described.





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Caption: Experimental workflow for phase diagram determination.

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